molecular formula C14H12O4 B1216593 Furprofen CAS No. 66318-17-0

Furprofen

Cat. No. B1216593
CAS RN: 66318-17-0
M. Wt: 244.24 g/mol
InChI Key: ITJUVDBADHDNPU-UHFFFAOYSA-N
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Description

Furprofen, also known as Flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

The synthesis of Furprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate . Another study presents the synthesis of five novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .


Molecular Structure Analysis

The molecular formula of Furprofen is C14H12O4 . It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties .


Physical And Chemical Properties Analysis

The molecular weight of Furprofen is 244.24 . More detailed physical and chemical properties could not be retrieved from the search results.

Scientific Research Applications

1. Clinical and Forensic Applications in Saliva Analysis

Furprofen, among other non-steroidal anti-inflammatory drugs (NSAIDs), was included in a study for the development of a method for simultaneous clean-up and determination in saliva samples. This method, using fabric phase sorptive extraction (FPSE) and high-performance liquid chromatography (HPLC), is notable for its potential applications in clinical and forensic fields. The study's success in extracting these compounds from human saliva and its application in real sample analysis from volunteers highlights its utility in non-invasive drug monitoring and forensic investigations (Tartaglia et al., 2020).

2. Analytical Determination in Biological Fluids and Pharmaceutical Samples

Furprofen was part of a study focusing on the development of a microextraction by packed sorbent (MEPS) and HPLC method for the analysis of seven NSAIDs in human plasma and urine. This method demonstrated selectivity, sensitivity, and robustness, with a good linearity and precision for all analytes. The validation of this method in real matrices underlines its potential for accurate and efficient drug monitoring in clinical settings (Locatelli et al., 2014).

Safety And Hazards

Furprofen should be handled with care. Ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing . It’s also advised to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-[4-(furan-2-carbonyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJUVDBADHDNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984893
Record name 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furprofen

CAS RN

66318-17-0
Record name Furprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66318-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066318170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6TVW60GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
G Carlucci, P Mazzeo… - Biomedical …, 1993 - Wiley Online Library
A rapid and simple high performance liquid chromatographic analytical method is described for the simultaneous determination of norfloxacin and furprofen in rat plasma. Following …
G Carlucci, P Mazzeo - Journal of chromatographic science, 1996 - academic.oup.com
A simple and reproducible method for the simultaneous determination of the nonsteroidal anti-inflammatory agent, furprofen, and the quinolone antimicrobial agent, rufloxacin, in human …
Number of citations: 5 academic.oup.com
G Palumbo, D Fanini, GC Pantaleoni… - INTERNATIONAL …, 1991 - ricerca.unich.it
… Following a single oral administration the pharmacokinetic profile of furprofen was … oedema rat model, furprofen was at least as effective as indomethacin. Furprofen, in common with …
Number of citations: 5 ricerca.unich.it
G Carlucci, P Mazzeo, G Palumbo - Chromatographia, 1992 - Springer
A sensitive and stereoselective liquid chromatographic (HPLC) assay for the S and R enantiomers of furprofen in human plasma has been developed. The assay is based on …
Number of citations: 4 link.springer.com
G Carlucci, P Mazzeo - Farmaco (Societa Chimica Italiana: 1989), 1994 - europepmc.org
A procedure for the simultaneous determination of rufloxacin and furprofen in rat plasma by second-derivative UV-spectrophotometry is described. The proposed method, which gives …
Number of citations: 3 europepmc.org
G Palumbo, GC Pantaleoni, G Carlucci - Journal of chromatography …, 1988 - hero.epa.gov
IPA COPYRIGHT: ASHP A selective and sensitive reversed phase HPLC method is described for the determination of furprofen in human plasma. The utility of the method was …
Number of citations: 3 hero.epa.gov
G Carlucci, D Fanini… - Acta physiologica …, 1990 - pubmed.ncbi.nlm.nih.gov
Quantitation of the enantiomers of furprofen in biological fluids by high-performance liquid chromatography Quantitation of the enantiomers of furprofen in biological fluids by high-performance …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
G Carlucci, G Palumbo, P Mazzeo… - Journal of pharmaceutical …, 2000 - Elsevier
… Losartan potassium and furprofen were kindly supplied by the Department of Medicina Interna of the University of L'Aquila; hydrochlorothiazide was purchased from Sigma-Aldrich (…
Number of citations: 158 www.sciencedirect.com
G Carlucci, VD Carlo, P Mazzeo - 2000 - Taylor & Francis
A method for the simultaneous determination of valsartan and hydrochlorothiazide in tablets is described. The procedure, based on the use of reversed-phase high-performance liquid …
Number of citations: 59 www.tandfonline.com
V Ferrone, M Carlucci, V Ettorre, R Cotellese… - … of Pharmaceutical and …, 2018 - Elsevier
… Under optimal conditions, the linearity was in the range of 0.002–25 μg/mL for furprofen, diclofenac and ketoprofen, 0.003–25 for flurbiprofen, naproxen and fenbufen, 0.004–25 for …
Number of citations: 29 www.sciencedirect.com

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